molecular formula C18H17FN2O2 B2799168 2-fluoro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide CAS No. 923103-90-6

2-fluoro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide

Cat. No.: B2799168
CAS No.: 923103-90-6
M. Wt: 312.344
InChI Key: NQKICVYLCAYMQT-UHFFFAOYSA-N
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Description

2-fluoro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide (CAS 923103-90-6) is a high-purity chemical compound offered for research and development purposes. This benzamide derivative has a molecular formula of C18H17FN2O2 and a molecular weight of 312.34 g/mol . Compounds based on the N-phenylbenzamide scaffold, like this one, are of significant research interest due to their wide range of reported pharmacological properties. Scientific studies on similar structural analogs have demonstrated potent antibacterial activity, particularly against Gram-positive bacterial strains, and have shown promise as inhibitors of the dihydrofolate reductase (DHFR) enzyme, a recognized target for antibacterial drug design . Researchers are exploring these mechanisms to address the growing challenge of multidrug-resistant bacterial infections. This product is intended for laboratory research use only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-fluoro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O2/c1-12-8-9-13(11-16(12)21-10-4-7-17(21)22)20-18(23)14-5-2-3-6-15(14)19/h2-3,5-6,8-9,11H,4,7,10H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQKICVYLCAYMQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2F)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One common synthetic route involves the reaction of 4-methyl-3-(2-oxopyrrolidin-1-yl)aniline with 2-fluorobenzoyl chloride under appropriate reaction conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane, at room temperature. The resulting product is then purified using techniques such as column chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

2-fluoro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the methyl group, leading to the formation of a carboxylic acid derivative.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can reduce the carbonyl group in the pyrrolidinone ring to form the corresponding alcohol.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-fluoro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-fluoro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

Key benzamide derivatives with structural similarities are summarized below:

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Features/Applications Reference
2-fluoro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide (Target) 2-fluoro benzamide; 4-methyl, 3-(2-oxopyrrolidin-1-yl) phenyl Not provided Not reported Pyrrolidinone enhances solubility; fluorination improves stability. N/A
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide 2-fluoro benzamide; pyrazolopyrimidine, chromenone, and isopropyl groups 589.1 (M+1) 175–178 Anticancer candidate; chromenone and pyrazolopyrimidine core for kinase inhibition.
4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]-benzamide 4-fluoro benzamide; dihydrothienylidene and 2-fluorophenyl groups Not provided Not reported Thienylidene group induces planar conformation; crystal structure resolved (R factor 0.034).
2-methyl-N-(3-(1-methylethoxy)phenyl)benzamide (Mepronil) 2-methyl benzamide; 3-isopropoxy phenyl Not provided Not reported Agricultural fungicide; methyl and alkoxy groups enhance lipophilicity.
Methanesulfonic acid salt of 4-(4-methylpiperazin-1-ylmethyl)-N-[4-methyl-3-(4-pyridin-3-yl)pyrimidin-2-ylamino)phenyl]-benzamide Piperazinylmethyl and pyrimidinylamino groups; methanesulfonate counterion Not provided Crystalline form Anticancer agent (tumor therapy); crystalline form improves stability.

Key Structural and Functional Differences

Fluorination Position: The target compound features a 2-fluoro substituent on the benzamide, whereas the chromenone derivative in has a 5-fluoro group on the chromenone ring. Fluorine’s position influences electronic effects and binding interactions; 2-fluorination in benzamides often enhances metabolic stability compared to other positions.

Heterocyclic Components: The pyrrolidinone ring in the target compound contrasts with the pyrazolopyrimidine (), thienylidene (), and piperazinylmethyl () groups in analogs. Pyrrolidinone’s lactam structure may improve aqueous solubility compared to lipophilic heterocycles like pyrazolopyrimidine.

Biological Applications: While the target compound’s applications are unspecified, analogs like the chromenone-pyrazolopyrimidine derivative () and the methanesulfonic salt () are designed for kinase inhibition and tumor therapy, respectively. Mepronil () is a fungicide, highlighting the diversity of benzamide applications.

Crystallographic Data: The thienylidene derivative () exhibits a well-resolved crystal structure (R factor = 0.034), suggesting conformational rigidity due to the planar thienylidene group. This contrasts with the target compound’s flexible pyrrolidinone ring, which may adopt multiple conformations.

Biological Activity

2-Fluoro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide (CAS: 923103-90-6) is a synthetic compound with significant potential in medicinal chemistry, particularly as a sigma-1 receptor modulator. Its unique structural features, including the presence of a fluorine atom and a pyrrolidinone ring, contribute to its biological activity and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H17FN2O2, with a molar mass of approximately 312.34 g/mol. The compound is characterized by its complex arrangement of functional groups, which enhances its lipophilicity and alters pharmacokinetic properties compared to similar compounds.

PropertyValue
Molecular FormulaC18H17FN2O2
Molar Mass312.34 g/mol
CAS Number923103-90-6
SolubilitySoluble in organic solvents

Research indicates that this compound acts primarily as a sigma-1 receptor modulator . Sigma receptors are implicated in various neurological processes, including pain perception, mood regulation, and neuroprotection. The modulation of these receptors can lead to significant therapeutic effects, such as:

  • Anti-seizure activity : The compound has shown promise in enhancing the efficacy of existing anti-seizure medications.
  • Antidepressant effects : Its interaction with sigma receptors may contribute to mood stabilization and alleviation of depressive symptoms.
  • Cognition enhancement : Studies suggest potential benefits in cognitive function, particularly in neurodegenerative contexts.

Case Studies and Experimental Data

A series of studies have evaluated the biological activity of this compound:

  • In vitro Studies :
    • A study demonstrated that derivatives similar to this compound exhibited significant inhibition of cholinesterases, which are critical for neurotransmitter regulation. This inhibition was assessed using Ellman's spectrophotometric method, revealing comparable IC50 values to established inhibitors like tacrine .
  • Animal Models :
    • In animal models, the compound displayed notable anti-seizure properties when administered in conjunction with other sigma receptor agonists. The combination therapy resulted in enhanced seizure control compared to monotherapy.
  • Molecular Modeling :
    • Molecular docking studies have indicated that the compound fits well within the active site of sigma receptors, suggesting strong binding affinity and potential for therapeutic use .

Q & A

Q. What are the optimal synthetic routes for 2-fluoro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide, and how can reaction conditions be controlled to maximize yield?

The synthesis typically involves nucleophilic acyl substitution between a benzoyl chloride derivative and an aniline-containing intermediate. Key steps include:

  • Step 1 : Preparation of the 4-methyl-3-(2-oxopyrrolidin-1-yl)aniline intermediate via Ullmann coupling or Buchwald-Hartwig amination under palladium catalysis .
  • Step 2 : Reaction with 2-fluorobenzoyl chloride in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–5°C to minimize hydrolysis .
  • Optimization : Use of molecular sieves to scavenge moisture and triethylamine as a base to enhance reactivity. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) yields >85% purity .

Q. Which spectroscopic methods are most effective for characterizing the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR in deuterated dimethyl sulfoxide (DMSO-d6) or chloroform (CDCl3) to confirm the presence of the fluorine atom (δ ~110–120 ppm in 19F NMR), methyl group (δ ~2.3 ppm), and pyrrolidinone carbonyl (δ ~170 ppm) .
  • Mass Spectrometry (MS) : High-resolution electrospray ionization (HR-ESI-MS) to verify molecular weight (calc. ~342.34 g/mol) and detect impurities .
  • Fourier-Transform Infrared (FTIR) : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1500 cm⁻¹ (aromatic C-F) .

Q. What initial biological screening assays are recommended to evaluate its therapeutic potential?

  • In vitro assays :
  • Enzyme inhibition : Kinase or protease inhibition assays (e.g., fluorescence polarization) targeting pathways relevant to inflammation or cancer .
  • Cell viability : MTT or ATP-based assays in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .
    • ADME profiling : Caco-2 permeability assays and microsomal stability tests to predict oral bioavailability .

Advanced Research Questions

Q. How can computational modeling be integrated to predict the compound's interaction with biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Maestro to simulate binding to kinases (e.g., JAK2) or GPCRs. The pyrrolidinone and fluorine groups often enhance hydrophobic and halogen bonding interactions .
  • Molecular Dynamics (MD) : GROMACS simulations (50 ns) to assess binding stability in solvated systems .

Q. What strategies address low solubility issues in in vivo studies?

  • Formulation : Use of co-solvents (e.g., PEG-400) or cyclodextrin-based inclusion complexes to improve aqueous solubility .
  • Prodrug design : Introduce phosphate or ester groups at the amide nitrogen for enhanced solubility and controlled release .

Q. How to resolve contradictions in reported biological activities across different studies?

  • Dose-response analysis : Re-evaluate IC50 values across multiple cell lines (e.g., HEK293 vs. HepG2) to identify cell-type-specific effects .
  • Batch variability testing : Compare purity (>95% vs. <90%) using HPLC-UV to rule out impurity-driven artifacts .

Q. What methodologies elucidate the metabolic pathways and major metabolites?

  • In vitro metabolism : Incubate with human liver microsomes (HLMs) and NADPH, followed by LC-MS/MS to detect hydroxylated or demethylated metabolites .
  • Isotope labeling : Synthesize a deuterated analog to track metabolic cleavage sites via mass shifts .

Designing SAR studies to assess the impact of fluorination and pyrrolidinone substitution.

  • Fluorine analogs : Compare activity of 2-fluoro vs. 3-fluoro or non-fluorinated derivatives in kinase inhibition assays .
  • Pyrrolidinone modifications : Replace 2-oxopyrrolidin-1-yl with piperidinone or morpholine rings to evaluate steric and electronic effects .

Techniques to detect degradation products under varying pH and temperature conditions.

  • Forced degradation studies : Expose to 0.1 M HCl (acidic), 0.1 M NaOH (basic), and UV light (254 nm) for 24 hours. Analyze via UPLC-PDA to identify hydrolyzed amide or oxidized pyrrolidinone products .

Approaches for enantiomeric resolution if chiral centers are present.

  • Chiral chromatography : Use a Chiralpak IG-3 column with hexane/isopropanol (90:10) to separate enantiomers. Confirm absolute configuration via X-ray crystallography .

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